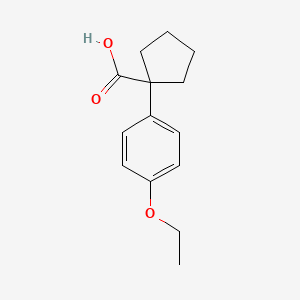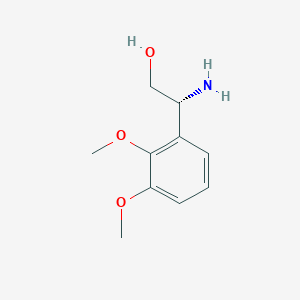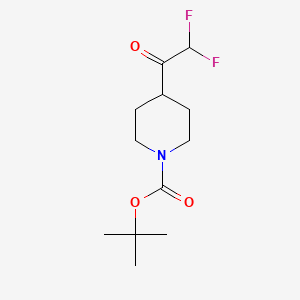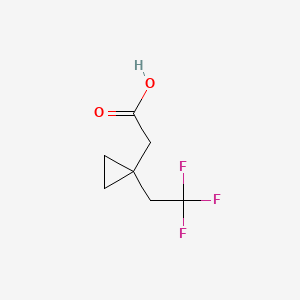
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a cyclopropyl ring substituted with a trifluoroethyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroethyl ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as ethyl or methyl groups.
Substitution: The trifluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce ethylcyclopropylacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the cyclopropyl ring may confer rigidity to the molecule, influencing its binding affinity to receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Trifluoromethyl)cyclopropyl)acetic acid: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
Cyclopropaneacetic acid: Lacks the trifluoroethyl substitution.
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid is unique due to the presence of both a trifluoroethyl group and a cyclopropyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H9F3O2 |
|---|---|
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)4-6(1-2-6)3-5(11)12/h1-4H2,(H,11,12) |
InChI-Schlüssel |
NXNMITQDGALWQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(=O)O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



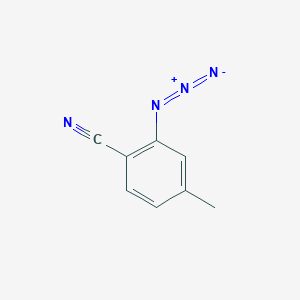
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)



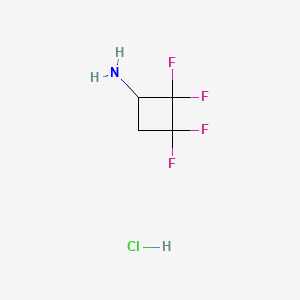
![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
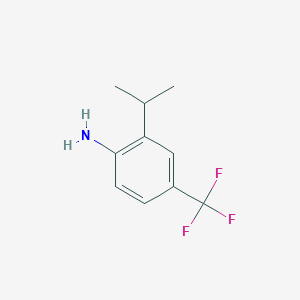
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

